1-Benzyl-3-(3,4-dichlorophenyl)-1-pyridin-2-ylurea
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Overview
Description
1-Benzyl-3-(3,4-dichlorophenyl)-1-pyridin-2-ylurea is a synthetic organic compound with the molecular formula C14H12Cl2N2O. It is known for its unique chemical structure, which includes a benzyl group, a dichlorophenyl group, and a pyridinylurea moiety.
Preparation Methods
The synthesis of 1-Benzyl-3-(3,4-dichlorophenyl)-1-pyridin-2-ylurea typically involves the reaction of 3,4-dichlorophenyl isocyanate with benzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-Benzyl-3-(3,4-dichlorophenyl)-1-pyridin-2-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
1-Benzyl-3-(3,4-dichlorophenyl)-1-pyridin-2-ylurea has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(3,4-dichlorophenyl)-1-pyridin-2-ylurea involves its interaction with specific molecular targets and pathways. In biological systems, the compound has been shown to inhibit electron transport and phosphorylation reactions in mitochondria and chloroplasts. This inhibition is achieved through its binding to specific sites near photosystem II and the oxygen evolution pathway, as well as its interaction with ATP generation pathways .
Comparison with Similar Compounds
1-Benzyl-3-(3,4-dichlorophenyl)-1-pyridin-2-ylurea can be compared with other similar compounds, such as:
- 1-Benzyl-3-(2,3-dichlorophenyl)urea
- 1-Benzyl-3-(2,4-dichlorophenyl)urea
- 1-Benzyl-3-(2,6-dichlorophenyl)urea
- 1-Benzyl-3-(2,5-dichlorophenyl)urea
These compounds share structural similarities but differ in the position of the chlorine atoms on the phenyl ring. The unique positioning of the chlorine atoms in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H15Cl2N3O |
---|---|
Molecular Weight |
372.2 g/mol |
IUPAC Name |
1-benzyl-3-(3,4-dichlorophenyl)-1-pyridin-2-ylurea |
InChI |
InChI=1S/C19H15Cl2N3O/c20-16-10-9-15(12-17(16)21)23-19(25)24(18-8-4-5-11-22-18)13-14-6-2-1-3-7-14/h1-12H,13H2,(H,23,25) |
InChI Key |
DSWBGMCTDVSQSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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